molecular formula C17H16N2O2 B7138769 N-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide

N-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide

Cat. No.: B7138769
M. Wt: 280.32 g/mol
InChI Key: CFWCFTUOKPUKAK-UHFFFAOYSA-N
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Description

N-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide is a synthetic organic compound that belongs to the class of benzofuran carboxamides This compound is characterized by the presence of a benzofuran ring, a pyridine ring, and an ethyl group attached to the nitrogen atom

Properties

IUPAC Name

N-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-19(11-13-7-5-6-10-18-13)17(20)15-12-21-16-9-4-3-8-14(15)16/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWCFTUOKPUKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=N1)C(=O)C2=COC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the development of more efficient catalysts and greener solvents can further improve the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: TBHP in toluene is commonly used for oxidation reactions.

    Reduction: NaBH4 in methanol or ethanol is used for reduction reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxylic acid, while reduction may produce this compound derivatives with different functional groups.

Scientific Research Applications

N-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but lack the benzofuran ring.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but differ in the presence of the imidazo ring and bromine atom.

Uniqueness

N-ethyl-N-(pyridin-2-ylmethyl)-1-benzofuran-3-carboxamide is unique due to the combination of the benzofuran ring, pyridine ring, and ethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

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